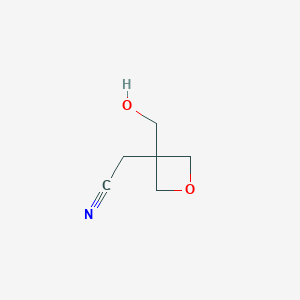

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

説明

特性

IUPAC Name |

2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-2-1-6(3-8)4-9-5-6/h8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVIUCMKUIUWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451566 | |

| Record name | 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42941-62-8 | |

| Record name | 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile, a unique bifunctional molecule incorporating a strained oxetane ring and a reactive nitrile moiety. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information on its core structural components to predict its chemical properties, propose a viable synthetic route, and explore its potential applications in medicinal chemistry and drug discovery. The strategic incorporation of the 3,3-disubstituted oxetane motif is known to favorably modulate key physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] This guide serves as a foundational resource for researchers interested in leveraging the unique structural and chemical attributes of this promising, yet under-documented, building block.

Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery

The four-membered saturated heterocycle, oxetane, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1][2][3] Its incorporation into small molecule drug candidates can significantly enhance key pharmacokinetic and physicochemical properties.[2][4] Unlike more common ring systems, the oxetane ring is not merely a passive scaffold; its inherent ring strain and the presence of an oxygen atom introduce a unique combination of polarity and conformational constraint.[4][5]

Key advantages conferred by the oxetane moiety include:

-

Improved Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the solubility of parent molecules, a critical factor for oral bioavailability.[1]

-

Enhanced Metabolic Stability: The substitution of metabolically labile groups (e.g., gem-dimethyl groups) with an oxetane ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Modulation of Lipophilicity: The incorporation of an oxetane can fine-tune the lipophilicity of a compound, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can facilitate the exit of a ligand from a lipophilic binding pocket of a target protein.

This compound is a particularly interesting example as it combines the benefits of the oxetane scaffold with the versatile chemistry of a nitrile group, a precursor for various functional groups such as amines, carboxylic acids, and tetrazoles.[6]

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of specific experimental data for this compound, the following properties are predicted based on its structural components and data for analogous compounds.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 42941-62-8 | [1][5][7] |

| Molecular Formula | C₆H₉NO₂ | [1][5][7] |

| Molecular Weight | 127.14 g/mol | [1][7] |

| Appearance | Likely a colorless liquid or low-melting solid | Based on similar small molecules with polar functional groups. |

| Boiling Point | Not available | [5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol, ethanol, and acetonitrile. | The presence of the hydroxyl, nitrile, and oxetane ether functionalities suggest high polarity. |

| pKa | The hydroxyl proton is expected to have a pKa in the range of 16-18, similar to other primary alcohols. | General organic chemistry principles. |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the two protons of the cyanomethyl group (-CH₂CN).

-

A singlet for the two protons of the hydroxymethyl group (-CH₂OH).

-

Two distinct triplets (or more complex patterns due to non-equivalence) for the four protons of the oxetane ring (-CH₂-O-CH₂-).

-

A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A quaternary carbon signal for the C3 of the oxetane ring.

-

A signal for the cyanomethyl carbon (-CH₂CN).

-

A signal for the hydroxymethyl carbon (-CH₂OH).

-

A signal for the nitrile carbon (-CN), typically in the 115-125 ppm range.[8]

-

Two signals for the oxetane ring carbons bonded to oxygen (-CH₂-O-CH₂-).

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretching band around 3300-3500 cm⁻¹.

-

A C≡N stretching band around 2240-2260 cm⁻¹.[9]

-

C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.

-

A C-O stretching band for the ether in the oxetane ring, likely in the 1000-1150 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 127.

-

Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), the cyanomethyl group (-CH₂CN), and potentially ring-opening of the oxetane.

-

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from a commercially available or readily synthesized 3-substituted oxetane precursor. The following diagram outlines a potential workflow.

Figure 1: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 3-(Hydroxymethyl)-3-methyloxetane to 3-Formyloxetan-3-ol

-

To a stirred solution of 3-(hydroxymethyl)-3-methyloxetane (1.0 eq) in dichloromethane (DCM) at 0 °C, add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, 3-formyloxetan-3-ol.

-

Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to avoid potential ring-opening of the strained oxetane.

Step 2: Cyanation of 3-Formyloxetan-3-ol

-

Dissolve the purified 3-formyloxetan-3-ol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

To this solution, add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) and stir at room temperature.

-

Monitor the reaction by TLC until the aldehyde is consumed.

-

Carefully acidify the reaction mixture with a weak acid (e.g., acetic acid) to neutralize any excess cyanide. (Caution: This step should be performed in a well-ventilated fume hood as acidification of cyanide salts can produce highly toxic hydrogen cyanide gas).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by flash column chromatography or distillation under reduced pressure.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it matches the expected structure.

Reactivity and Potential Chemical Transformations

The bifunctional nature of this compound allows for a variety of chemical transformations at both the hydroxyl and nitrile groups.

References

- 1. 42941-62-8|this compound|BLD Pharm [bldpharm.com]

- 2. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666) [hmdb.ca]

- 5. arctomsci.com [arctomsci.com]

- 6. (2H3)Acetonitrile | C2H3N | CID 123151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Infrared E-type band profiles of acetonitrile in condensed media: orientational diffusion and free rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile (CAS Number: 42941-62-8)

A valuable building block for next-generation therapeutics

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and potential applications of this unique oxetane derivative, offering insights to accelerate innovation in therapeutic design.

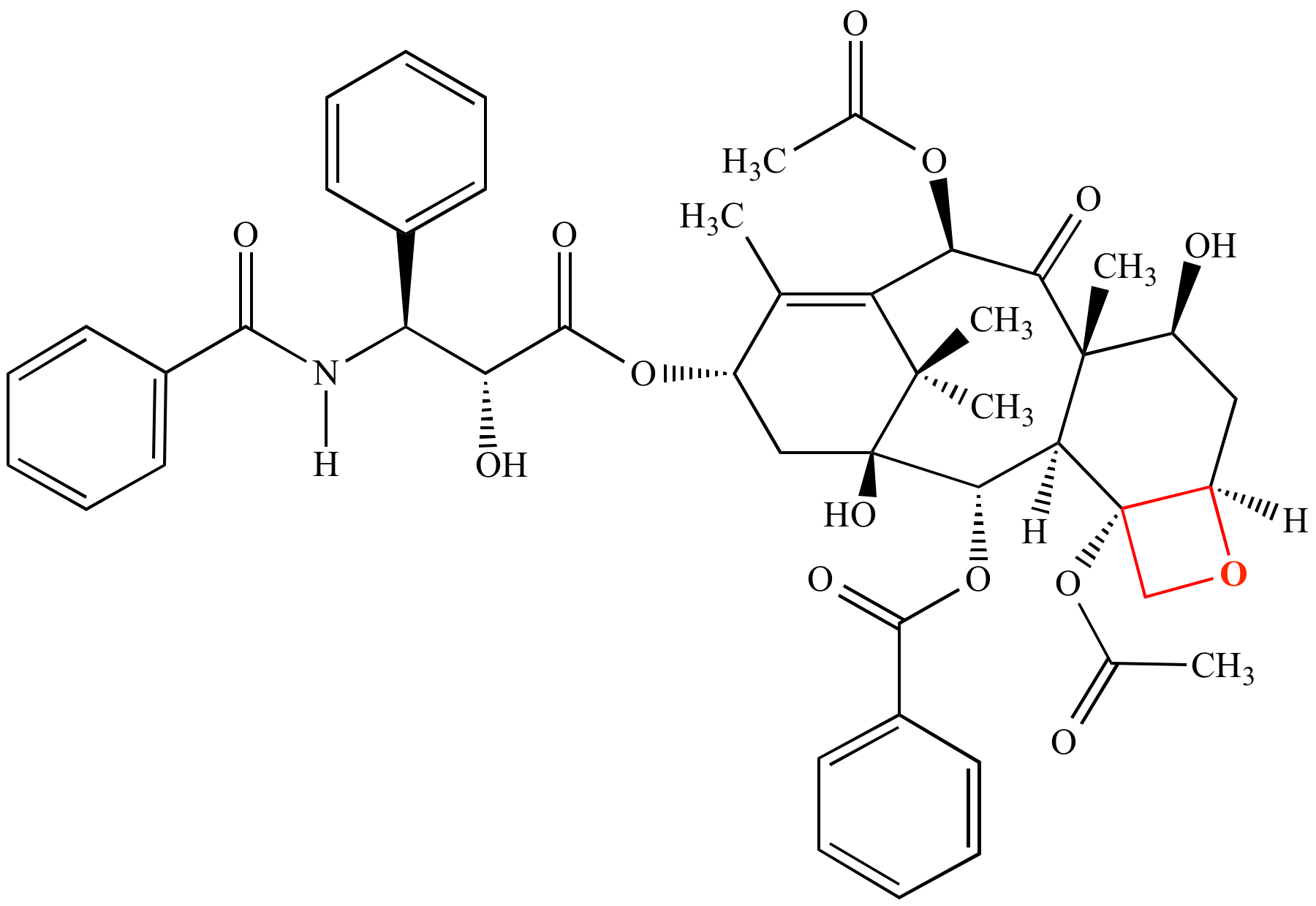

The Ascendance of the Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after motif in contemporary drug discovery.[1][2][3] Its growing prevalence stems from its unique ability to favorably modulate the physicochemical properties of drug candidates.[4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[5]

Historically, the gem-dimethyl group was a common strategy to block metabolic oxidation, but this often came with the undesirable consequence of increased lipophilicity. The oxetane ring offers a polar and metabolically robust alternative, occupying a similar steric volume to a gem-dimethyl group but with enhanced hydrophilicity.[6] This has led to the successful integration of oxetanes into a number of clinical candidates and approved drugs, such as paclitaxel and its derivatives.[1][3] The compound this compound represents a particularly versatile building block, combining the beneficial properties of the oxetane core with two reactive handles—a primary alcohol and a nitrile group—for further chemical elaboration.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of 3,3-disubstituted oxetanes.[7][8]

Proposed Synthetic Protocol

A logical approach to the synthesis of this compound would commence with a suitable diol precursor, followed by a Williamson etherification to construct the strained oxetane ring. A potential synthetic workflow is outlined below:

Step 1: Synthesis of the Diol Intermediate

The synthesis would likely begin with a malonate derivative, which allows for the introduction of the required hydroxymethyl and cyanomethyl groups. This can be achieved through a series of alkylation and reduction steps.

Step 2: Cyclization to the Oxetane Ring

The resulting diol, bearing the necessary substituents, would then undergo an intramolecular cyclization. This is typically achieved by converting one of the primary alcohols into a good leaving group, such as a tosylate or mesylate, followed by treatment with a strong base to facilitate the ring-closing reaction.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

Diethyl malonate

-

Paraformaldehyde

-

Potassium cyanide

-

Lithium aluminum hydride (LiAlH₄)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH)

-

Appropriate solvents (e.g., ethanol, diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM))

Procedure:

-

Synthesis of the Malonate Derivative: React diethyl malonate with paraformaldehyde and potassium cyanide in a suitable solvent to introduce the cyanomethyl and hydroxymethyl functionalities at the central carbon.

-

Reduction to the Diol: Reduce the ester groups of the resulting malonate derivative to primary alcohols using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as diethyl ether or THF.

-

Monotosylation: Selectively tosylate one of the primary hydroxyl groups using TsCl in the presence of a base like pyridine in DCM. Careful control of stoichiometry is crucial to favor monotosylation.

-

Cyclization: Treat the monotosylated diol with a strong base, such as NaH, in a polar aprotic solvent like THF to induce intramolecular Williamson etherification, forming the oxetane ring.

-

Purification: Purify the final product, this compound, using column chromatography.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the interplay of its constituent functional groups. The highly polar oxetane ring and the hydroxyl group are expected to confer good aqueous solubility, a desirable trait for drug candidates.[6] The nitrile group, while also polar, is a versatile chemical handle that can be further transformed into other functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₉NO₂ | Based on the chemical structure. |

| Molecular Weight | 127.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low melting solid | Typical for small, functionalized organic molecules. |

| Solubility | High in water and polar organic solvents | Due to the presence of the polar oxetane ring and hydroxyl group.[6] |

| Boiling Point | Estimated to be >200 °C | High due to hydrogen bonding capabilities. |

| Stability | Stable under standard conditions; may be sensitive to strong acids or bases | The strained oxetane ring can be susceptible to ring-opening under harsh conditions.[4] |

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the oxetane ring, the methylene protons adjacent to the nitrile and hydroxyl groups, and the hydroxyl proton. The protons of the oxetane ring will likely appear as coupled multiplets in the range of 4.0-5.0 ppm. The methylene protons of the hydroxymethyl and cyanomethyl groups would appear as singlets or coupled systems depending on their environment.

-

¹³C NMR: The carbon NMR spectrum will feature signals for the four distinct methylene carbons and the quaternary carbon of the oxetane ring, as well as the nitrile carbon. The carbons of the oxetane ring are expected in the range of 60-80 ppm, while the nitrile carbon will appear further downfield, typically above 115 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, medium-intensity peak around 2250 cm⁻¹ will indicate the C≡N stretching of the nitrile group. The C-O stretching of the ether linkage in the oxetane ring will likely appear in the fingerprint region, around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 127 would be expected. Common fragmentation patterns would likely involve the loss of a hydroxymethyl radical (•CH₂OH, m/z 96), a cyanomethyl radical (•CH₂CN, m/z 87), or cleavage of the oxetane ring.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex drug candidates. The presence of two orthogonal reactive sites—the hydroxyl and nitrile groups—allows for a wide range of chemical transformations.

A Scaffold for Bioisosteric Replacement

The oxetane moiety is a well-established bioisostere for the gem-dimethyl and carbonyl groups.[1][6] By incorporating this building block, medicinal chemists can strategically replace these groups in a lead compound to enhance its pharmacokinetic profile without significantly altering its steric properties.

Caption: Bioisosteric replacement strategies using the oxetane moiety.

A Versatile Intermediate for Further Functionalization

The hydroxyl and nitrile groups of this compound serve as convenient handles for a variety of chemical modifications.

-

Hydroxyl Group Chemistry: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or amine through various nucleophilic substitution reactions.

-

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings.

Caption: Potential synthetic transformations of this compound.

Potential Therapeutic Areas

Given the broad utility of the oxetane motif, this building block could be employed in the development of therapeutics for a wide range of diseases, including:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate small heterocyclic motifs to optimize binding and pharmacokinetic properties.[1]

-

Infectious Diseases: The improved solubility and metabolic stability offered by the oxetane ring are advantageous in the design of antiviral and antibacterial agents.

-

Central Nervous System (CNS) Disorders: The polarity of the oxetane can be fine-tuned to modulate blood-brain barrier permeability, a critical factor in the development of CNS drugs.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.

Conclusion

This compound is a valuable and versatile building block that holds significant promise for advancing drug discovery programs. Its unique combination of a metabolically robust, polarity-enhancing oxetane core with two readily functionalizable groups makes it an attractive starting point for the synthesis of novel therapeutic agents. As the demand for drug candidates with improved physicochemical properties continues to grow, the strategic incorporation of this and similar oxetane derivatives will undoubtedly play an increasingly important role in the design of next-generation medicines.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile

An In-depth Technical Guide to the

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, when compared to more common functionalities like gem-dimethyl or carbonyl groups.[3][4] The unique conformational preferences and hydrogen bond accepting capabilities of the oxetane ring make it a desirable bioisostere.[4][5] Specifically, 3,3-disubstituted oxetanes are of high interest as they provide a stable scaffold for introducing diverse functionalities.[5][6]

This guide provides a comprehensive overview of the synthesis of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile, a key building block that features both a nucleophilic nitrile group and a versatile hydroxymethyl handle. This combination of functionalities makes it an attractive intermediate for the elaboration into more complex molecules in drug discovery programs. We will delve into the most efficient synthetic strategies, providing detailed experimental protocols and explaining the chemical reasoning behind the chosen methodologies, with a particular focus on maintaining the integrity of the strained oxetane ring.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C-CN bond. This leads back to a key intermediate, (3-(bromomethyl)oxetan-3-yl)methanol, where the bromide acts as a good leaving group for nucleophilic substitution by a cyanide anion. This intermediate can be traced back to a commercially available precursor, 2,2-bis(bromomethyl)propane-1,3-diol, via an intramolecular Williamson ether synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Primary Synthetic Route: A Two-Step Approach from a Dibromo Diol

The most direct and scalable synthesis of this compound involves a two-step sequence starting from 2,2-bis(bromomethyl)propane-1,3-diol. This route is advantageous due to the commercial availability of the starting material and the relatively mild reaction conditions that are well-tolerated by the oxetane core.[6][7]

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

The formation of the oxetane ring is achieved through an intramolecular Williamson ether synthesis. Treatment of 2,2-bis(bromomethyl)propane-1,3-diol with a base promotes the deprotonation of one of the hydroxyl groups, which then acts as an internal nucleophile, displacing one of the bromide leaving groups to form the strained four-membered ring.

Caption: Synthesis of the key bromomethyl oxetane intermediate.

This cyclization is typically performed using a base such as sodium ethoxide in ethanol at room temperature.[7] The reaction is efficient and provides the key intermediate in good yield.

Step 2: Nucleophilic Substitution with Cyanide

The final step involves the conversion of the bromomethyl group to the desired cyanomethyl group. This is a standard SN2 reaction where the bromide is displaced by a cyanide nucleophile. The use of sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF at a slightly elevated temperature facilitates this transformation. These conditions are crucial as they are not acidic, thus preventing the potential acid-catalyzed ring-opening of the oxetane.[5][6]

Caption: Final cyanation step to yield the target molecule.

Alternative Synthetic Strategies

While the primary route is highly efficient, other strategies commencing from the commercially available oxetan-3-one are also plausible, albeit more complex.[1][8][9]

Horner-Wadsworth-Emmons (HWE) or Wittig Approach

Oxetan-3-one can be converted to an α,β-unsaturated nitrile via a Horner-Wadsworth-Emmons reaction with a reagent like diethyl (cyanomethyl)phosphonate or a Wittig reaction.[6][10][11] The resulting 3-(cyanomethylene)oxetane would then require a two-step conversion: reduction of the exocyclic double bond, followed by hydroxymethylation of the 3-position. This multi-step process adds complexity and may result in lower overall yields.

Cyanohydrin Formation and Elaboration

Another approach involves the nucleophilic addition of a cyanide source (e.g., TMSCN) to oxetan-3-one to form 3-cyano-3-hydroxyoxetane (a cyanohydrin).[6] The tertiary alcohol of the cyanohydrin would then need to be protected, followed by reduction of the nitrile to a primary amine. Subsequent conversion of the amine to a hydroxymethyl group would be required, making this a lengthy and challenging synthetic sequence. The stability of the cyanohydrin intermediate can also be a concern.

Characterization Data

The successful synthesis of the target compound can be confirmed by various analytical techniques.

| Property | Data |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Appearance | Expected to be a colorless liquid or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (d, 2H), ~4.4 (d, 2H), ~3.8 (s, 2H), ~2.7 (s, 2H), ~2.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~118, ~80, ~68, ~40, ~25 |

| Mass Spec (ESI+) | m/z: 128.06 [M+H]⁺, 150.04 [M+Na]⁺ |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.[7][12]

Experimental Protocols

Caution: This procedure involves highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves and safety glasses. An emergency cyanide poisoning antidote kit should be readily available.

Protocol 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol[7]

-

To a solution of 2,2-bis(bromomethyl)propane-1,3-diol (1.0 eq) in absolute ethanol, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, neutralize the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to pH ~7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (3-(bromomethyl)oxetan-3-yl)methanol as a colorless oil.

Protocol 2: Synthesis of this compound

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in anhydrous DMSO.

-

Add sodium cyanide (NaCN) (1.2 eq) portion-wise to the solution. Extreme caution is advised.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is no longer detectable.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash thoroughly with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield this compound.

Conclusion

The synthesis of this compound is most effectively achieved via a two-step sequence starting from 2,2-bis(bromomethyl)propane-1,3-diol. This method, involving an intramolecular Williamson ether synthesis followed by a nucleophilic cyanation, is robust, scalable, and utilizes mild conditions that preserve the integrity of the valuable oxetane ring.[7] The resulting product is a versatile building block, poised for further elaboration in the synthesis of novel chemical entities for drug discovery and development. The careful handling of reagents, particularly cyanide, is paramount to ensure the safe execution of this synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. connectjournals.com [connectjournals.com]

- 8. 3-Oxetanone - Wikipedia [en.wikipedia.org]

- 9. Oxetan-3-one synthesis [organic-chemistry.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. arctomsci.com [arctomsci.com]

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

Introduction: The Significance of the Oxetane Moiety

In modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif.[1] It is often employed as a polar bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[2][3] The incorporation of an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformational preferences of a molecule.[2][4] The strained C-O-C bond angle of the oxetane ring exposes the oxygen's lone pair of electrons, making it a potent hydrogen bond acceptor, a feature that can be critical for target engagement.[3][5]

As senior application scientists, our goal is not merely to present data, but to provide a logical and self-validating workflow. This document outlines the core analytical methodologies required for the complete structural verification of this compound, explaining the causality behind each experimental choice and demonstrating how the collective data provides irrefutable proof of structure.

Overall Analytical Workflow

The comprehensive structural elucidation of a novel small molecule is a sequential process. Each step provides a piece of the puzzle, and the subsequent steps are designed to build upon and confirm the findings of the previous ones. The workflow is designed to be efficient and conclusive.

Caption: A logical workflow for structural elucidation.

Part 1: Molecular Formula and Mass Fragmentation

The first step in analyzing any unknown compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. For this compound, the expected molecular formula is C6H9NO2.[7] An HRMS experiment provides the trust- and authority-grounding evidence for this fundamental property.

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as acetonitrile or methanol. Further dilute to approximately 1-10 µg/mL in the mobile phase.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Mass Range: 50-500 m/z

-

Resolution: >60,000 FWHM

-

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺. A sodium adduct, [M+Na]⁺, may also be present.

-

-

Data Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion with the theoretical exact mass calculated for C6H10NO2⁺ (the protonated form of C6H9NO2). The mass error should be less than 5 ppm to confidently assign the molecular formula.

Expected Data Summary:

| Ion | Theoretical Exact Mass (Da) | Expected Observed Mass (Da) |

| [M+H]⁺ (C₆H₁₀NO₂⁺) | 128.07060 | 128.0706 ± 0.0006 |

| [M+Na]⁺ (C₆H₉NO₂Na⁺) | 150.05255 | 150.0525 ± 0.0007 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Expertise & Causality: While HRMS gives the formula, tandem mass spectrometry (MS/MS) provides preliminary structural insights by breaking the molecule apart and analyzing the fragments. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe characteristic losses that correspond to the functional groups present.

Experimental Protocol:

-

Instrumentation: Use a triple quadrupole, ion trap, or Q-TOF mass spectrometer.

-

Method: Perform a Product Ion Scan on the precursor ion m/z 128.07.

-

Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.

Predicted Fragmentation Pattern: Key expected fragments include the loss of water (-18 Da) from the hydroxyl group, the loss of the nitrile group, and ring-opening fragments of the oxetane. This analysis provides initial evidence for the connectivity of the functional groups.

Part 2: Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expertise & Causality: Each functional group absorbs infrared radiation at a specific wavenumber, creating a unique "fingerprint." For our target molecule, we expect to see clear signals for the hydroxyl (-OH), nitrile (-C≡N), and the C-O ether bonds of the oxetane ring.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data Summary:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol | O-H stretch | 3500 - 3200 | Broad, strong |

| Nitrile | C≡N stretch | 2260 - 2240 | Sharp, medium |

| Alkane | C-H stretch | 3000 - 2850 | Medium to strong |

| Ether (Oxetane) | C-O-C stretch | 1150 - 1085 | Strong |

Part 3: Definitive Structural Assembly via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Perform a standard suite of experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC.

¹H and ¹³C NMR: The Carbon-Proton Framework

-

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).

-

¹³C NMR: Shows the number of distinct carbon environments.

-

DEPT-135: A spectral editing technique that distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

Expected NMR Data Summary:

| Position Label | Group | ¹³C Shift (ppm, est.) | ¹H Shift (ppm, est.) | ¹H Multiplicity | ¹H Integration |

| 1 | -C≡N | ~118 | - | - | - |

| 2 | -CH₂-CN | ~25 | ~2.7 | s | 2H |

| 3 | >C< | ~40 | - | - | - |

| 4, 5 | -CH₂-O- | ~78 | ~4.5 | s | 4H |

| 6 | -CH₂-OH | ~65 | ~3.8 | d | 2H |

| 7 | -OH | - | ~2.0 (variable) | t | 1H |

Note: The four protons of the oxetane ring (positions 4 & 5) are chemically equivalent due to symmetry and rapid conformational changes, likely appearing as a single sharp singlet. The -CH₂OH protons are diastereotopic and could appear as an AB quartet, but are simplified here as a doublet coupled to the -OH proton.

2D NMR: Establishing Connectivity

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. Each experiment is chosen to answer a specific question about connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We expect a correlation between the -CH₂OH proton and the CH₂ -OH protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. It is essential for mapping connectivity across non-protonated (quaternary) centers.

Caption: Key expected HMBC correlations for structural verification.

Trustworthiness through HMBC: The HMBC spectrum provides the irrefutable link. The protons of the acetonitrile methylene group (H at C2) will show a correlation to the quaternary carbon (C3). Similarly, the protons of the hydroxymethyl group (H at C6) and the oxetane ring protons (H at C4/5) will also show correlations to this central quaternary carbon (C3). These correlations, which cannot be observed in any other experiment, definitively establish the substitution pattern around the C3 atom, completing the structural puzzle.

Conclusion

The structural elucidation of this compound is a case study in the power of a coordinated, multi-technique analytical approach. High-Resolution Mass Spectrometry establishes the exact molecular formula (C6H9NO2), providing a fundamental constraint.[6] FTIR spectroscopy offers rapid confirmation of the key alcohol, nitrile, and ether functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the complete assembly of the molecular puzzle. The unambiguous assignment of all proton and carbon signals, and crucially, the long-range C-H correlations observed in the HMBC spectrum, provide a self-validating and definitive confirmation of the structure. This rigorous workflow ensures the highest level of scientific integrity and trustworthiness in the characterization of this medicinally relevant scaffold.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. arctomsci.com [arctomsci.com]

- 7. 42941-62-8|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel building block, 2-(3-(hydroxymethyl)oxetan-3-yl)acetonitrile (CAS 42941-62-8). As direct experimental spectra for this compound are not widely published, this document serves as a predictive reference for researchers in drug discovery and chemical synthesis. By dissecting the molecule into its core functional components—a 3,3-disubstituted oxetane, a primary alcohol, and a nitrile group—we can forecast the expected signals in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide explains the rationale behind these predictions, grounded in fundamental spectroscopic principles and supported by data from analogous structures. The aim is to equip scientists with a robust framework for the identification and characterization of this and related oxetane-containing compounds.

Introduction and Molecular Structure

This compound is a unique bifunctional molecule that incorporates the highly sought-after oxetane motif. Oxetanes have gained significant traction in medicinal chemistry as they can serve as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as aqueous solubility and lipophilicity.[1][2] The presence of both a hydroxyl and a nitrile group offers versatile handles for further chemical elaboration, making this compound a valuable building block for creating complex molecular architectures.

The core structure consists of an oxetane ring substituted at the C3 position with both a hydroxymethyl (-CH₂OH) and a cyanomethyl (-CH₂CN) group. This quaternary center introduces specific conformational constraints and electronic effects that will be reflected in its spectroscopic signatures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, with four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the electronegativity of adjacent atoms and the rigid, puckered nature of the oxetane ring.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton acquisition.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

Predicted Chemical Shifts and Rationale

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| -CH ₂OH | ~3.8 - 4.0 | Singlet (or doublet if coupling to -OH) | Protons are deshielded by the adjacent oxygen atom. In the absence of slow exchange, this will appear as a singlet. |

| -OH | ~1.5 - 3.0 (variable) | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| Oxetane -CH ₂-O- | ~4.5 - 4.8 | Singlet (or two doublets) | These four protons are chemically equivalent due to symmetry but may exhibit magnetic non-equivalence, potentially appearing as two AB doublets. They are strongly deshielded by the ring oxygen. A close analog, 3,3-bis(hydroxymethyl)oxetane, shows a singlet for these protons.[4] |

| -CH ₂CN | ~2.8 - 3.0 | Singlet | These protons are alpha to the electron-withdrawing nitrile group, resulting in a downfield shift compared to a standard alkyl proton. Protons adjacent to a nitrile typically absorb in the 2-3 ppm range.[5] |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to each unique carbon environment in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard 1D carbon acquisition with proton decoupling.

-

Spectral Width: 0-140 ppm.

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peak.

Predicted Chemical Shifts and Rationale

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -C N | ~117 - 120 | The sp-hybridized carbon of the nitrile group typically appears in this region.[5][6] |

| Oxetane -C H₂-O- | ~75 - 80 | These carbons are bonded to the highly electronegative ring oxygen, causing a significant downfield shift. For comparison, the ring carbons in 3-(hydroxymethyl)oxetan-3-ol appear around 78 ppm.[7] |

| -C H₂OH | ~65 - 70 | A typical chemical shift for a primary alcohol carbon. |

| C 3 (Quaternary) | ~40 - 45 | The quaternary carbon of the oxetane ring. Its chemical shift is influenced by the four-membered ring strain and the attached substituents. |

| -C H₂CN | ~20 - 25 | The sp³-hybridized carbon alpha to the nitrile group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C≡N, and C-O bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired on a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a thin film on a salt plate (NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Perform a background scan and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

Predicted Absorption Frequencies and Rationale

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity/Shape | Rationale |

| O-H stretch | 3600 - 3200 | Strong, Broad | Characteristic of a hydrogen-bonded alcohol.[8] |

| C-H stretch (sp³) | 3000 - 2850 | Medium | Aliphatic C-H stretching from the methylene groups. |

| C≡N stretch | 2260 - 2240 | Medium, Sharp | This is a highly characteristic absorption for saturated nitriles.[9][10] Conjugation typically lowers this frequency, but none is present here. |

| C-O stretch (ether) | 1150 - 1050 | Strong | C-O-C stretching of the strained oxetane ring.[11] |

| C-O stretch (alcohol) | 1050 - 1000 | Strong | Stretching of the primary alcohol C-O bond. |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation patterns, which can be used to confirm the structure. Electron Ionization (EI) is expected to produce significant fragmentation.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface.

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

-

Analysis: Identify the molecular ion peak and characteristic fragment ions.

Predicted Fragmentation Pathways

The molecular ion (M⁺˙) is expected at m/z = 127. Given the presence of nitrogen, this follows the nitrogen rule (odd molecular weight for an odd number of nitrogen atoms).[12]

-

Molecular Ion [M]⁺˙: m/z = 127

-

[M-1]⁺: m/z = 126. Loss of a hydrogen radical.

-

[M-CH₂OH]⁺: m/z = 96. Alpha-cleavage with loss of the hydroxymethyl radical, a common pathway for alcohols.[13]

-

[M-CH₂CN]⁺: m/z = 87. Loss of the cyanomethyl radical.

-

Loss of Formaldehyde: A characteristic fragmentation of oxetanes can involve ring-opening and loss of formaldehyde (CH₂O, 30 Da) or other small molecules.[14] This could lead to a fragment at m/z = 97.

-

Loss of HCN: A common fragmentation for nitriles is the loss of hydrogen cyanide (HCN, 27 Da), which could result in a fragment at m/z = 100.[15]

Conclusion

This guide provides a detailed, predictive spectroscopic analysis for this compound based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a valuable resource for the unambiguous identification and characterization of this compound in a research setting. The provided experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and comparability across different laboratories. As this versatile building block sees increased use, this guide will facilitate its seamless integration into synthetic and medicinal chemistry programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,3-bisz-(Hydroxymethyl)-oxetane (2754-18-9) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 16563-93-2|3-(Hydroxymethyl)oxetan-3-ol|BLD Pharm [bldpharm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GCMS Section 6.17 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Strategic Incorporation of 3,3-Disubstituted Oxetanes: A Technical Guide to Modulating Physicochemical Properties in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of small, functional motifs to fine-tune these properties is a cornerstone of medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Particularly, 3,3-disubstituted oxetanes have emerged as a versatile tool for enhancing the "drug-likeness" of therapeutic candidates.[3][4] Their unique structural and electronic features allow for the modulation of key physicochemical properties, including lipophilicity, aqueous solubility, and metabolic stability.[5][6]

This technical guide provides an in-depth exploration of the physicochemical properties of 3,3-disubstituted oxetanes. As a senior application scientist, the following sections will not only detail these properties but also provide the causal reasoning behind their effects and the experimental and computational methodologies used for their characterization. The aim is to equip researchers and drug development professionals with the knowledge to strategically employ this valuable motif in their own discovery programs.

The Oxetane Core: A Bioisostere with Distinct Advantages

The 3,3-disubstituted oxetane motif is frequently employed as a bioisostere for commonly used functional groups, most notably the gem-dimethyl and carbonyl groups.[3][7] This substitution can lead to profound, beneficial changes in a molecule's overall profile.[5]

-

gem -Dimethyl Group Replacement: While gem-dimethyl groups are often used to block metabolically labile positions, they invariably increase a compound's lipophilicity, which can negatively impact its pharmacokinetic properties.[8] Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain or even enhance metabolic stability while simultaneously improving aqueous solubility and reducing lipophilicity.[3][5]

-

Carbonyl Group Replacement: The oxetane ring shares several key features with the carbonyl group, including a similar dipole moment, spatial arrangement of lone-pair electrons, and hydrogen bond accepting capabilities.[1][9] However, the oxetane is generally more metabolically stable than a ketone, which can be susceptible to reduction.[9]

The decision to incorporate a 3,3-disubstituted oxetane is therefore a strategic one, aimed at achieving a more favorable balance of properties. The 3,3-disubstitution pattern is particularly favored as it sterically shields the ether oxygen and the C-O bonds from nucleophilic attack, rendering the ring more stable to ring-opening reactions compared to other substitution patterns.[3][10]

Key Physicochemical Properties and Their Modulation

Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The incorporation of a polar oxetane ring generally leads to a reduction in lipophilicity compared to its non-polar carbocyclic or aliphatic counterparts.[7]

For instance, the replacement of a gem-dimethyl group with an oxetane can lead to a significant decrease in the distribution coefficient (logD).[7] In a study of 3,3-diaryloxetanes, it was observed that the oxetane led to an average decrease of 0.81 units in the experimentally measured logD when compared to methylene, gem-dimethyl, or cyclobutyl analogues.[7] However, the effect can be context-dependent. When comparing 3,3-disubstituted oxetanes to their corresponding ketones, some studies have shown an increase in lipophilicity of 0.1 to 0.7 logD units, while others have demonstrated a decrease.[7][12][13]

Fluorination of the substituents on the oxetane ring can be used to fine-tune lipophilicity. Introducing fluoroalkyl groups such as CHF2 and CF3 has been shown to significantly increase the lipophilicity of the otherwise hydrophilic oxetane core.[14]

Table 1: Impact of Oxetane Incorporation on Lipophilicity (logD)

| Parent Moiety | Oxetane Analogue | Change in logD | Reference |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Decrease | [7] |

| Methylene | 3,3-Disubstituted Oxetane | Decrease | [7] |

| Cyclobutyl | 3,3-Disubstituted Oxetane | Decrease | [7] |

| Ketone (Indole Series) | 3,3-Diaryloxetane | +0.58 | [7] |

| Ketone (p-methoxyphenyl series) | 3,3-Diaryloxetane | -0.30 | [12] |

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability. The introduction of a polar oxetane ring can dramatically improve the aqueous solubility of a parent compound.[4] This is attributed to the Lewis basicity of the oxetane oxygen, which can act as a hydrogen bond acceptor.[6]

The magnitude of this effect can be substantial. Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular scaffold.[5][6] This solubilizing effect is particularly pronounced in highly lipophilic molecules.[6]

Metabolic Stability

Metabolic instability can lead to rapid clearance of a drug from the body, reducing its efficacy. The oxetane ring, particularly in a 3,3-disubstituted pattern, is generally stable to metabolic degradation.[5][9] This makes it an excellent choice for blocking metabolically vulnerable sites in a molecule.[3]

In matched-pair analyses, the introduction of an oxetane in place of other groups has been shown to significantly improve metabolic stability in human and mouse liver microsomes.[6] For example, spirocyclic oxetanes have demonstrated considerably improved metabolic stability (lower intrinsic clearance) compared to their spirocyclic ketone counterparts.[8] Furthermore, many 3,3-disubstituted oxetanes exhibit exceptional stability across a wide pH range (pH 1-10).[6]

It is important to note that while generally stable, the stability of the oxetane ring can be influenced by its substitution pattern and the presence of internal nucleophiles, which may facilitate ring-opening under acidic conditions.[3][10]

Conformational Effects and Acidity (pKa)

The rigid and nearly planar structure of the oxetane ring can act as a conformational lock, restricting the flexibility of a molecule.[1][8] This can lead to a more defined three-dimensional structure, which may improve binding to a target protein.[14] The incorporation of an oxetane into an aliphatic chain can favor synclinal over antiplanar conformations.[5][6]

The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect. This can significantly influence the pKa of nearby functional groups. For example, an oxetane placed alpha to an amine can reduce the pKaH of the amine by as much as 2.7 units.[10] More recent studies on fluorinated 3,3-disubstituted oxetanes have shown that replacing a cyclobutane or gem-dimethyl group with an oxetane can lower the pKa of an adjacent amine by 2.5 to 3 units on average.[14][15]

Experimental and Computational Protocols

A thorough understanding of the physicochemical properties of 3,3-disubstituted oxetanes relies on robust experimental and computational methods.

Experimental Workflow for Physicochemical Profiling

Step-by-Step Methodologies:

-

Synthesis and Purification:

-

Synthesize the target 3,3-disubstituted oxetane and its corresponding analogues (e.g., gem-dimethyl, carbonyl) using established synthetic routes.[8][16]

-

Purify all compounds to >95% purity using techniques such as flash chromatography or preparative HPLC.

-

Confirm the structure and purity of each compound using NMR, mass spectrometry, and analytical HPLC.

-

-

Lipophilicity (logD) Measurement:

-

Prepare a stock solution of the test compound in DMSO.

-

Add the stock solution to a mixture of octanol and phosphate-buffered saline (PBS) at a specific pH (typically 7.4).

-

Shake the mixture vigorously to allow for partitioning.

-

Centrifuge to separate the layers.

-

Determine the concentration of the compound in both the octanol and aqueous layers using LC-MS/MS or UV-Vis spectroscopy.

-

Calculate logD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Aqueous Solubility Determination:

-

Prepare a series of dilutions of the test compound in a buffered aqueous solution.

-

Incubate the solutions for a set period (e.g., 24 hours) to reach equilibrium.

-

Measure the turbidity or light scattering of the solutions using a nephelometer.

-

The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

-

Alternatively, for thermodynamic solubility, analyze the clear supernatant of a saturated solution by HPLC.

-

-

Metabolic Stability Assessment:

-

Incubate the test compound at a known concentration with liver microsomes (human or other species) and NADPH (as a cofactor) at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Computational Approaches

Computational methods, such as Density Functional Theory (DFT), are valuable for predicting the conformational preferences and electronic properties of oxetane-containing molecules.[17][18] These methods can provide insights into the puckering of the oxetane ring and the impact of substituents on its geometry.[8]

Conclusion

3,3-Disubstituted oxetanes are a powerful tool in the medicinal chemist's arsenal for fine-tuning the physicochemical properties of drug candidates. Their ability to serve as effective bioisosteres for gem-dimethyl and carbonyl groups allows for the simultaneous optimization of multiple parameters, including a reduction in lipophilicity, an increase in aqueous solubility, and enhanced metabolic stability. A thorough understanding of their properties, backed by robust experimental and computational characterization, enables their rational and strategic application in drug discovery programs, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]

The Oxetane Motif: A Guide to Its Strategic Application in Modern Medicinal Chemistry

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to an indispensable tool in the medicinal chemist's arsenal.[1][2] Initially sidelined due to perceived ring strain, its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional (3D) structure—is now recognized as a powerful asset for optimizing drug candidates.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the oxetane motif. We will dissect its fundamental physicochemical properties, analyze its role as a versatile bioisostere, and detail its profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Supported by field-proven case studies, detailed synthetic protocols, and quantitative data, this document serves as a practical framework for strategically incorporating oxetanes to overcome common challenges in drug discovery, such as poor solubility, metabolic liability, and off-target toxicity.

The Fundamental Physicochemical Profile of the Oxetane Ring

The value of the oxetane ring stems from a unique convergence of structural and electronic features that can be leveraged to fine-tune a molecule's properties. Understanding these core characteristics is the first step toward its rational application in drug design.

-

Structure, Conformation, and Three-Dimensionality: Oxetane is an sp³-rich, four-membered heterocycle that adopts a nearly planar, rigid conformation.[3][5] This puckered structure imparts a well-defined 3D geometry, which can increase the non-planarity of a drug candidate. This is a desirable trait, as increased Fsp³ character is often correlated with higher target selectivity and a lower attrition rate for clinical candidates.[1]

-

Polarity and Aqueous Solubility: The ether oxygen atom within the strained ring system makes the oxetane motif a polar entity.[3][6] This intrinsic polarity is the primary driver behind one of its most celebrated benefits: the dramatic improvement of aqueous solubility. Replacing lipophilic groups with an oxetane can enhance solubility by orders of magnitude, a critical factor for improving the oral bioavailability of drug candidates.[4][7][8]

-

Lipophilicity (LogD): A common challenge in lead optimization is the "lipophilicity creep," where potency improvements are accompanied by an undesirable increase in lipophilicity, often leading to off-target effects and poor pharmacokinetic profiles. The incorporation of an oxetane serves as a powerful countermeasure. It typically reduces a compound's lipophilicity (LogD) when used as a surrogate for hydrocarbon groups like the gem-dimethyl moiety.[1][4]

-

Metabolic Stability: The oxetane ring is generally robust and resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[7][9][10] Strategically placing an oxetane can shield metabolically vulnerable sites from oxidation.[10] Studies have shown that 3,3-disubstituted oxetanes are particularly stable, refuting early concerns about the ring's potential liability.[2][7]

-

Modulation of Amine Basicity (pKa): The potent inductive electron-withdrawing effect of the oxetane's oxygen atom provides a predictable and powerful tool for tuning the basicity of adjacent amines.[4][9] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[1][4] This tactic is frequently employed to mitigate issues associated with high basicity, such as hERG channel inhibition, phospholipidosis, or poor cell permeability.[4][9]

The Oxetane as a Versatile Bioisostere: A Strategic Exchange

A primary application of the oxetane ring is as a bioisostere, allowing medicinal chemists to replace common functional groups to modulate molecular properties while retaining or enhancing biological activity.[3] This "strategic exchange" is a cornerstone of modern lead optimization.

-

gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[1][4][11] It occupies a similar steric volume but introduces polarity, which can block metabolically weak C-H bonds and significantly improve aqueous solubility without the lipophilicity penalty associated with its hydrocarbon counterpart.[3][7]

-

Carbonyl Group Replacement: 3,3-Disubstituted oxetanes are effective isosteres of carbonyl groups.[1][3][9] The oxetane mimics the dipole moment and hydrogen bond accepting capability of a carbonyl but is generally more stable against metabolic reduction or oxidation.[4][11] This substitution can enhance a compound's metabolic half-life and increase its three-dimensionality.[4]

-

Morpholine and Amide Surrogates: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown remarkable analogy to morpholine, a common solubilizing group that is often a site of metabolic degradation.[7][8] In several instances, these spirocyclic oxetanes can supplant morpholine, conferring equal or superior solubilizing ability with enhanced metabolic stability.[7][8] Furthermore, amino-oxetanes are being actively explored as bioisosteres for benzamides and other amide bonds to improve pharmacokinetic properties.[4]

Caption: Bioisosteric replacement strategy using the oxetane motif.

Quantifiable Impact on Physicochemical and ADME Properties

The decision to incorporate an oxetane is data-driven. Matched molecular pair analysis consistently demonstrates its profound and predictable impact on key drug-like properties.

Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere

| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |

|---|---|---|---|---|---|---|

| Lipophilic Scaffold A | Oxetane Scaffold A | Aq. Solubility | 0.001 mg/mL | 4 mg/mL | 4000x Increase | [8] |

| Lipophilic Scaffold B | Oxetane Scaffold B | LogP | 3.5 | 2.5 | -1.0 Unit | [1] |

| N-Boc-piperidine | N-(oxetan-3-yl)-piperidine | pKa (of piperidine-N) | ~11 | ~8.3 | -2.7 Units | [1][4] |

| Compound with gem-dimethyl | Oxetane Analog | Metabolic CLint (HLM) | 100 µL/min/mg | 20 µL/min/mg | 5x Decrease |[10] |

Table 2: Modulation of Amine Basicity by a Proximal Oxetane Ring

| Position of Oxetane Relative to Amine | Approximate pKa Reduction | Rationale | Reference |

|---|---|---|---|

| α (alpha) | ~2.7 units | Strongest inductive electron-withdrawing effect | [1][12] |

| β (beta) | ~1.9 units | Inductive effect attenuates with distance | [1] |

| γ (gamma) | ~0.7 units | Weaker, but still measurable, inductive effect | [1] |

| δ (delta) | ~0.3 units | Minimal inductive effect at this distance |[1] |

These quantitative shifts highlight the oxetane's role as a powerful optimization tool. The ability to dramatically increase solubility while simultaneously improving metabolic stability and modulating basicity makes it a multi-parameter solution for many common drug discovery hurdles.[1]

Synthetic Methodologies for Accessing Oxetane-Containing Compounds

The growing appreciation for oxetanes has spurred the development of robust and scalable synthetic routes. While classical methods laid the groundwork, modern strategies often rely on the functionalization of readily available oxetane building blocks.

Key Synthetic Pathways

-

Intramolecular Williamson Ether Synthesis: This classical approach involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other, typically under basic conditions. It is a reliable method for forming the oxetane ring de novo.[12]

-

Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that directly yields an oxetane.[12][13][14] While elegant, its application can be limited by substrate scope, regioselectivity, and the need for specialized photochemical equipment.[14][15]

-

Functionalization of Oxetan-3-one: Oxetan-3-one has emerged as a powerhouse building block, providing access to a vast array of 3-substituted and 3,3-disubstituted oxetanes.[7][8][12] Its activated carbonyl group readily participates in reactions such as Wittig olefination, Grignard additions, reductive aminations, and Henry reactions, which then yield versatile intermediates for further elaboration.[8][12]

Caption: Key synthetic pathways starting from the oxetan-3-one building block.

Experimental Protocol: Williamson Ether Synthesis of 3-Phenyl-oxetane

This protocol describes a self-validating, two-step procedure for synthesizing a mono-substituted oxetane, illustrating the fundamental Williamson etherification strategy.

Step 1: Monotosylation of 2-Phenylpropane-1,3-diol

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-phenylpropane-1,3-diol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C using an ice bath.

-

Base Addition: Add pyridine (1.1 eq.) to the stirred solution. The use of pyridine acts as both a base and a nucleophilic catalyst.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.05 eq.) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent di-tosylation. Maintain the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC (e.g., 30% EtOAc/Hexanes). The appearance of a new, less polar spot indicates product formation.

-

Workup: Quench the reaction with saturated aq. NH₄Cl solution. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with EtOAc/Hexanes) to yield the desired mono-tosylated product.

Step 2: Intramolecular Cyclization to 3-Phenyl-oxetane

-

Setup: Dissolve the purified mono-tosylate from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at room temperature. Causality Note: NaH is a strong, non-nucleophilic base that will deprotonate the primary alcohol to form the alkoxide necessary for the intramolecular Sₙ2 reaction. Portion-wise addition manages hydrogen gas evolution.

-

Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and stir for 2-4 hours. Monitor the consumption of starting material by TLC.

-

Workup: Cool the reaction to room temperature and cautiously quench by slow addition of water. Dilute with diethyl ether and separate the layers. Extract the aqueous phase twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo. Note: The product is volatile. The crude product can be further purified by distillation or careful flash chromatography to yield 3-phenyl-oxetane.

Field-Proven Applications: Case Studies in Drug Discovery

The theoretical benefits of oxetanes are validated by their successful incorporation into numerous clinical candidates and approved drugs.[3][9]

Table 3: Selected Case Studies of Oxetane-Containing Drugs and Clinical Candidates

| Compound | Target/Indication | Rationale for Oxetane Incorporation | Outcome | Reference(s) |

|---|---|---|---|---|

| Rilzabrutinib (Approved) | Bruton's Tyrosine Kinase (BTK) / Pemphigus Vulgaris | Modulate basicity of a piperazine substituent to improve pharmacokinetic properties and minimize off-target effects. | First fully synthetic oxetane-containing drug approved by the FDA. Achieved desired profile with high solubility and permeability. | [9] |

| Fenebrutinib (Phase III) | BTK / Multiple Sclerosis | Lowered the pKa of a piperazine ring from 7.8 to 6.3 to overcome hepatotoxicity issues seen with earlier analogues. | Toxicity issues were resolved, leading to a viable clinical candidate. | [1][9] |

| Lanraplenib (Clinical) | Spleen Tyrosine Kinase (Syk) | Used a piperazine-oxetane as a more metabolically stable bioisostere for a morpholine group. | Improved metabolic stability and selectivity while maintaining potency. | [1] |